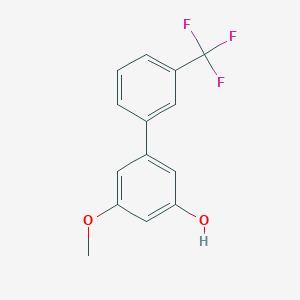![molecular formula C15H19NO2 B14175385 N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide CAS No. 917807-05-7](/img/structure/B14175385.png)
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide is an organic compound with the molecular formula C15H19NO2 It is characterized by a cyclobutanecarboxamide group attached to a 3-oxo-1-phenylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (1S)-3-oxo-1-phenylbutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide
Uniqueness
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the combination of a cyclobutanecarboxamide group with a 3-oxo-1-phenylbutyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
917807-05-7 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)10-14(12-6-3-2-4-7-12)16-15(18)13-8-5-9-13/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
ODVKBBOLDYBANI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)C2CCC2 |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


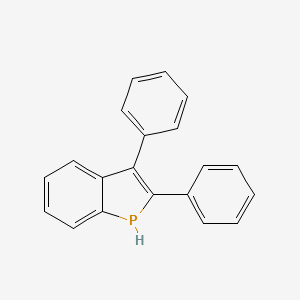
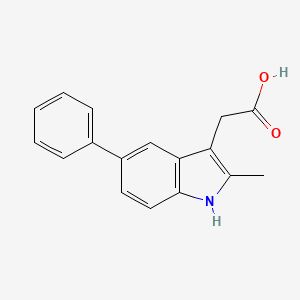
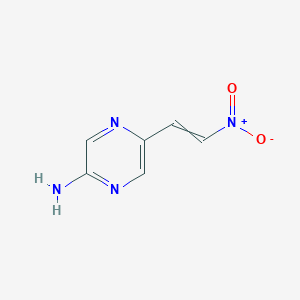
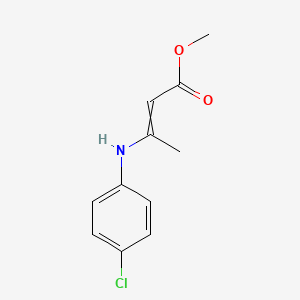
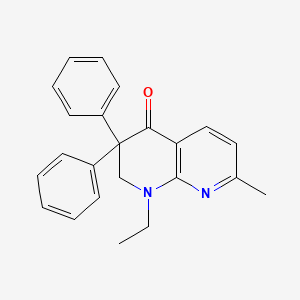
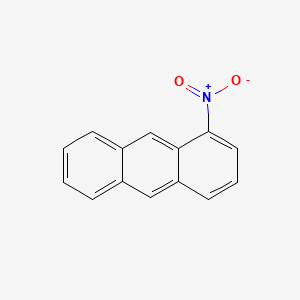
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
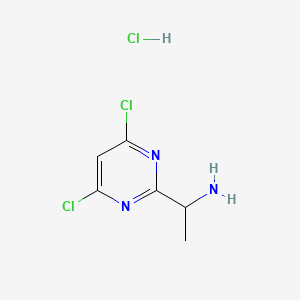
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
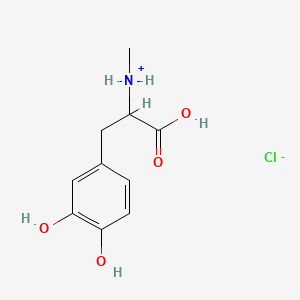
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
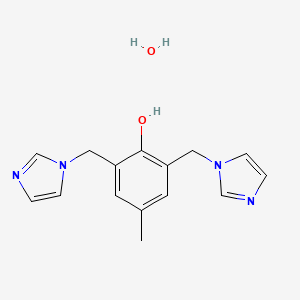
![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
